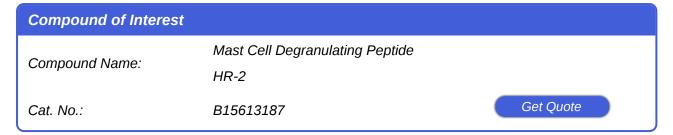


Application Notes and Protocols: Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a synthetic cationic peptide originally isolated from the venom of the hornet Vespa orientalis. It is a potent secretagogue for mast cells, inducing the release of histamine and other inflammatory mediators. This property makes it a valuable tool for studying the mechanisms of mast cell degranulation, screening for mast cell stabilizing compounds, and investigating the pathophysiology of allergic and inflammatory diseases. HR-2 primarily acts through the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in non-IgE-mediated hypersensitivity reactions.

These application notes provide an overview of HR-2, its suppliers, and detailed protocols for its use in common mast cell degranulation assays.

Product Information and Purchasing

Mast Cell Degranulating Peptide HR-2 is available from several commercial suppliers. The peptide is typically supplied as a lyophilized powder and should be stored at -20°C.[1]

Peptide Specifications:



Property	Value
Sequence	Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[1][2]
Molecular Formula	C77H135N17O14[1]
Molecular Weight	~1523.03 g/mol [1]
Purity	Typically >95% (as determined by HPLC)
CAS Number	80388-04-1[1][3]

Table of Suppliers and Purchasing Information:



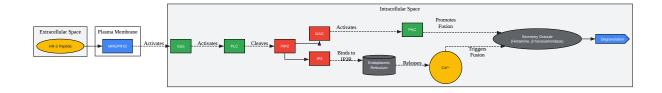
Supplier	Product Name	Catalog Number	Quantity	Price (USD)
LifeTein	Mast Cell Degranulating (MCD) Peptide HR-2	LT1799	5mg	\$272.16[4]
MyBioSource	Mast Cell Degranulating Peptide HR-2, Peptide	MBS659654	1 mg	\$670
5x1 mg	\$2830			
CPC Scientific	Mast Cell Degranulating Peptide HR-2	MCDP-002A / MCDP-002B	1 mg, 5 mg	Inquire
Echelon Biosciences	Mast Cell Degranulating Peptide HR-2	-	-	Inquire[3]
Elabscience	Mast Cell Degranulating (MCD) Peptide HR-2	E-PP-1509	Inquire	Inquire[5]
Immunomart	Mast Cell Degranulating Peptide HR-2	-	Inquire	Inquire[6]

Note: Prices are subject to change and may not include shipping and handling fees. Please contact the suppliers directly for the most current pricing and availability.

Mechanism of Action: The MRGPRX2 Signaling Pathway



Mast Cell Degranulating Peptide HR-2 induces mast cell degranulation primarily through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is a key player in IgE-independent mast cell activation. Upon binding of HR-2, MRGPRX2 initiates a signaling cascade involving G proteins, leading to the release of intracellular calcium stores and ultimately, the exocytosis of granular contents such as histamine and β -hexosaminidase.



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Caption: Simplified MRGPRX2 signaling pathway initiated by HR-2.

Experimental Protocols

The following protocols are provided as a guide for using **Mast Cell Degranulating Peptide HR-2** in common in vitro assays. It is recommended that each researcher optimizes the conditions for their specific cell type and experimental setup.

Protocol 1: Mast Cell Culture (LAD2 Cell Line)

The LAD2 human mast cell line is a suitable model for studying HR-2-induced degranulation.

Materials:

LAD2 cells



- StemPro™-34 SFM medium
- Recombinant human Stem Cell Factor (SCF)
- L-glutamine
- Penicillin-Streptomycin solution
- Sterile culture flasks
- Centrifuge
- Incubator (37°C, 5% CO₂)

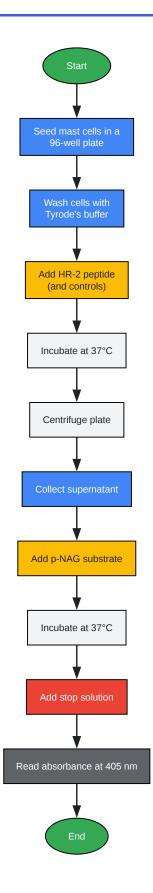
Procedure:

- Culture LAD2 cells in StemPro[™]-34 SFM medium supplemented with 100 ng/mL SCF, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
- Maintain cell density between 0.5 x 10⁵ and 1 x 10⁶ cells/mL.
- Replace half of the medium with fresh, pre-warmed medium weekly.
- Cells are grown in suspension and should be passaged to maintain the optimal density.

Protocol 2: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This colorimetric assay quantifies the release of the granular enzyme β -hexosaminidase, a marker of mast cell degranulation.





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Caption: Workflow for the β -hexosaminidase release assay.



Materials:

- Cultured mast cells (e.g., LAD2)
- 96-well cell culture plates
- Tyrode's buffer (or other suitable buffer)
- Mast Cell Degranulating Peptide HR-2 stock solution
- p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution
- Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
- Triton X-100 (for total release control)
- Plate reader

Procedure:

- Seed mast cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and culture overnight.
- Gently wash the cells twice with pre-warmed Tyrode's buffer.
- Add 50 μL of Tyrode's buffer to each well.
- Add 50 μL of HR-2 peptide diluted in Tyrode's buffer to the desired final concentrations.
 Include the following controls:
 - Spontaneous release: Add 50 μL of Tyrode's buffer only.
 - $\circ~$ Total release: Add 50 μL of 0.1% Triton X-100 to lyse the cells.
- Incubate the plate at 37°C for 30-60 minutes.
- Centrifuge the plate at 400 x g for 5 minutes at 4°C.
- Carefully transfer 50 μL of the supernatant from each well to a new 96-well plate.



- Add 50 μL of p-NAG substrate solution to each well containing the supernatant.
- Incubate the plate at 37°C for 1-2 hours.
- Stop the reaction by adding 150 μL of stop solution to each well.
- Read the absorbance at 405 nm using a microplate reader.
- Calculation: The percentage of β-hexosaminidase release is calculated as: % Release =
 [(Sample OD Spontaneous Release OD) / (Total Release OD Spontaneous Release OD)]
 x 100

Protocol 3: Histamine Release Assay (ELISA)

This protocol describes the quantification of histamine released into the cell culture supernatant using a competitive ELISA kit.

Materials:

- Cultured mast cells
- 96-well cell culture plates
- Tyrode's buffer
- Mast Cell Degranulating Peptide HR-2 stock solution
- Commercial Histamine ELISA kit (follow the manufacturer's instructions)
- Plate reader

Procedure:

- Follow steps 1-6 of the β -Hexosaminidase Release Assay protocol to stimulate the cells with HR-2 and collect the supernatant.
- Perform the histamine ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:



- Acylation of histamine in the samples and standards.
- Incubation of acylated samples and standards in antibody-coated microplate wells with a histamine-enzyme conjugate.
- Washing the plate to remove unbound reagents.
- Addition of a substrate to develop a colorimetric signal.
- Stopping the reaction and reading the absorbance.
- Data Analysis: Calculate the histamine concentration in each sample by comparing its
 absorbance to the standard curve generated from the histamine standards provided in the
 kit. The amount of histamine release is typically expressed in ng/mL.

Quantitative Data

The following table summarizes the reported potency of various mast cell degranulating agents, including HR-2, for comparative purposes.

Compound	Cell Type	Assay	Potency (IC50/EC50)	Reference
Substance P	LAD2	β- hexosaminidase release	~0.1 μM (IC50)	[7]
Compound 48/80	LAD2	β- hexosaminidase release	~0.03 μg/mL (IC₅₀)	[7]
A23187	LAD2	β- hexosaminidase release	~0.2 μg/mL (IC₅₀)	[7]
Mast Cell Degranulating Peptide HR-2	Rat Peritoneal Mast Cells	Histamine Release	Data not available in the provided search results	-



Note: The potency of HR-2 can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting

Issue	Possible Cause	Solution
High background/spontaneous release	Cell stress or damage during handling	Handle cells gently, avoid harsh pipetting. Ensure buffers are at the correct temperature.
Contamination of cell culture	Maintain sterile technique. Regularly test for mycoplasma contamination.	
Low or no degranulation in response to HR-2	Inactive peptide	Ensure proper storage and handling of the HR-2 peptide. Prepare fresh dilutions for each experiment.
Low expression of MRGPRX2 on cells	Use a cell line known to express functional MRGPRX2 (e.g., LAD2).	
Suboptimal assay conditions	Optimize incubation time and HR-2 concentration.	
High well-to-well variability	Inconsistent cell numbers	Ensure a homogenous cell suspension before seeding.
Pipetting errors	Use calibrated pipettes and be consistent with pipetting technique.	

Conclusion

Mast Cell Degranulating Peptide HR-2 is a valuable research tool for investigating mast cell biology and its role in inflammatory and allergic responses. The protocols provided here offer a starting point for utilizing HR-2 to study mast cell degranulation. By understanding its



mechanism of action through the MRGPRX2 receptor and employing appropriate experimental controls, researchers can effectively use this peptide to advance our knowledge of mast cell-mediated pathologies and aid in the development of novel therapeutics.

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